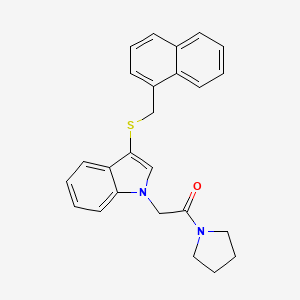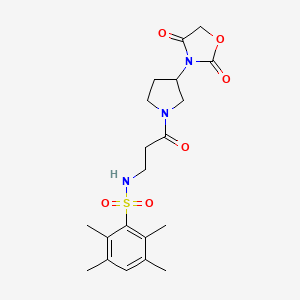![molecular formula C12H15N B2845164 (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane CAS No. 251321-75-2](/img/structure/B2845164.png)
(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane
Übersicht
Beschreibung
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo. This can include reactions with common reagents, stability under various conditions, and its behavior under different types of chemical reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitory Activity
- Synthesis and Enzyme-Inhibitory Activity: A study by Staněk et al. (1991) discusses the synthesis of derivatives, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, and their in vitro inhibition of human placental aromatase. These compounds showed significant enzyme-inhibitory activity, suggesting potential applications in endocrine therapy of hormone-dependent tumors such as breast cancer (Staněk et al., 1991).
Pharmacological Properties
- Aromatase Inhibitors for Hormone-Dependent Diseases: A study by Bidoit & Objois (2008) reports on the pharmacological properties of 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones. These compounds are effective as aromatase inhibitors, indicating their potential use for treating hormone-dependent diseases, particularly mammary carcinoma (Bidoit & Objois, 2008).
Synthesis and Chemical Properties
First Synthesis of Derivatives
Napolitano et al. (2009) report the first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane and its derivatives, highlighting a strategy that allows selective chemical addressing of the two nitrogen atoms in the core, facilitating the creation of various fused azetidines (Napolitano et al., 2009).
Visible-Light Photocycloaddition of Dienes
Jirásek et al. (2017) describe a flavin-mediated visible-light [2+2] photocycloaddition for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This method demonstrates a practical application in synthesizing bicyclic quaternary ammonium salts with biological activity (Jirásek et al., 2017).
Applications in Medicinal Chemistry
Synthesis of Chiral, Nonracemic 1-Azabicyclo[4.1.0]heptanes
Hodgkinson et al. (1998) synthesized both enantiomers of 1-azabicyclo[4.1.0]heptane from a protected form of chiral, nonracemic (6-hydroxymethyl)-2-piperidinone. These compounds undergo nucleophilic ring-opening reactions, though they did not show significant cytotoxic activity (Hodgkinson et al., 1998).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
Waldmann & Braun (1991) achieved the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions. This process demonstrated a method to form cycloadducts with high diastereoselectivity, potentially useful for drug discovery (Waldmann & Braun, 1991).
Wirkmechanismus
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by EN300-1692865 are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific information on how these factors influence the action of en300-1692865 is currently unavailable .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2/t9-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYGZCKOSTKCQ-ADEWGFFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3=CC=CC=C3)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane | |
CAS RN |
251321-75-2 | |
| Record name | rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)


![N-methyl-2-(2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)
![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)

